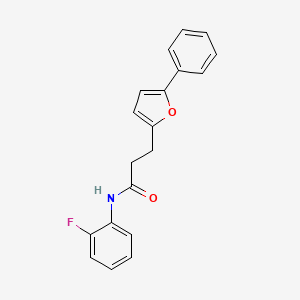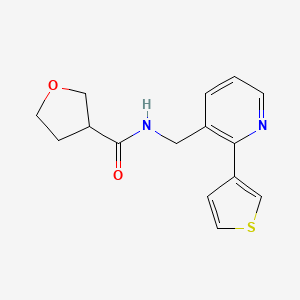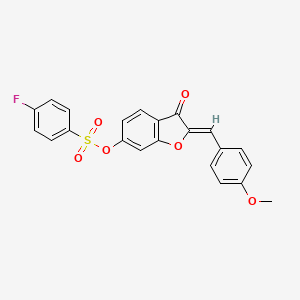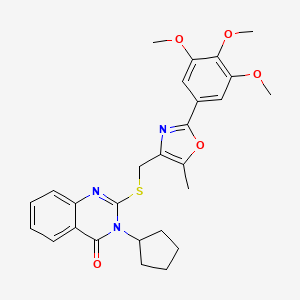![molecular formula C15H17ClN4O2 B2746331 N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide CAS No. 956574-23-5](/img/structure/B2746331.png)
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a chemical compound with the molecular formula C16H16N2O2 . It is offered by Benchchem for various applications.
Synthesis Analysis
The synthesis of similar compounds involves the use of a highly active Mn (I) pincer catalyst for an atom-economic and highly efficient N-alkylation of amines with alcohols . A simple Cu (I)-catalyzed C-N coupling of aliphatic halides with amines and amides can also be used .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two nitrogen atoms. The pyrazole ring is substituted with a chlorine atom, two methyl groups, and a carboxamide group .Chemical Reactions Analysis
The chemical reactions involving similar compounds include N-monoalkylation of amides with alcohols via hydrogen transfer . This reaction gives products in high isolated yields for a wide range of substrates with low catalyst loading and in short reaction times .Aplicaciones Científicas De Investigación
Biological Activity and Antimicrobial Properties
Imramovský et al. (2011) investigated a series of chloro-substituted benzamides, including compounds structurally related to "N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide," analyzing their biological activities against mycobacterial, bacterial, and fungal strains. The study also evaluated their inhibitory effects on photosynthetic electron transport in spinach chloroplasts, highlighting the potential of these compounds in antimicrobial and anti-photosynthetic applications (Imramovský et al., 2011).
Antitumor Activity
Research by Yoshida et al. (2005) focused on benzothiazole derivatives, closely related to the chemical structure of interest, demonstrating selective cytotoxicity against tumorigenic cell lines. This study's findings suggest the potential of such compounds for developing new antitumor treatments (Yoshida et al., 2005).
Synthesis and Chemical Reactivity
Yıldırım et al. (2005) explored the functionalization reactions of 1H-pyrazole-3-carboxamide derivatives through experimental and theoretical studies, providing insights into the synthetic pathways and chemical reactivity of compounds structurally similar to "this compound" (Yıldırım et al., 2005).
Structural and Mechanistic Insights
A study by Saeed et al. (2020) provided structural characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, offering a deeper understanding of the intermolecular interactions and stability of compounds similar to "this compound." This research contributes to the knowledge of the molecular architecture and potential interactions relevant to biological applications (Saeed et al., 2020).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential biological activities. For instance, similar compounds have been found to act as pancreatic β-cell protective agents , suggesting potential applications in the treatment of diseases related to pancreatic β-cell dysfunction.
Propiedades
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O2/c1-10-13(14(16)20(2)19-10)15(22)18-9-12(21)17-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSFVAYJSVHWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCC(=O)NCC2=CC=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2746248.png)
![N'-[(1E)-(1H-indol-3-yl)methylidene]quinoline-6-carbohydrazide](/img/structure/B2746249.png)

![6,7-dimethoxy-1-[(4-methyl-2-oxochromen-7-yl)oxymethyl]-N-(2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2746254.png)
![2-[(2,6-Dichlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B2746257.png)
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2746259.png)
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methyl-3-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2746260.png)

![3-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2746264.png)
![6-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2746265.png)
![Methyl 3-(6-benzyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2746266.png)


![3,5-dimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2746271.png)